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Compound of Interest

Compound Name:
DIETHYL 1-

OCTYLPHOSPHONATE

Cat. No.: B093591 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of Diethyl 1-
Octylphosphonate

This guide provides a comprehensive analysis of the spectroscopic data for diethyl 1-
octylphosphonate (CAS No. 1068-07-1), a versatile organophosphorus compound used in

various industrial and research applications, including the synthesis of flame retardants and

lubricant additives.[1] Accurate structural elucidation and purity assessment are paramount for

its effective application, and this document details the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data that define its molecular identity. The protocols

and interpretations presented herein are grounded in established principles and are designed

to be a self-validating resource for researchers, scientists, and drug development

professionals.

Molecular Structure and Overview
Diethyl 1-octylphosphonate possesses a central phosphorus atom bonded to an eight-carbon

alkyl chain, two ethoxy groups, and a phosphoryl oxygen. This structure imparts both

hydrophobic (octyl chain) and polar (phosphonate group) characteristics.[1] Its molecular

formula is C₁₂H₂₇O₃P, with a molecular weight of approximately 250.31 g/mol .[2][3] A thorough

understanding of this structure is foundational to interpreting its spectroscopic output.
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Caption: Chemical structure of diethyl 1-octylphosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of diethyl 1-
octylphosphonate. The presence of the spin-active ³¹P nucleus (100% natural abundance)

provides a unique diagnostic handle but also introduces complexity into the ¹H and ¹³C spectra

through heteronuclear spin-spin coupling.[4]

¹H NMR Spectroscopy
Proton NMR provides detailed information about the hydrogen environments within the

molecule.

Experimental Protocol: ¹H NMR Acquisition

The following protocol ensures high-quality, reproducible spectra.

Sample Preparation: Dissolve 5-10 mg of diethyl 1-octylphosphonate in approximately 0.7

mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its ability to

dissolve the nonpolar compound and its single, well-defined residual solvent peak. Add

tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

[5]
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Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve

optimal signal dispersion.[6]

Data Acquisition: Acquire the spectrum at a constant temperature (typically 25 °C). Standard

acquisition parameters include a 90° pulse width, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds.[7]

Data Summary & Interpretation

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 4.10
Doublet of Quartets

(dq)
4H P-O-CH₂-CH₃

~ 1.75 Multiplet 2H P-CH₂-CH₂-

~ 1.55 - 1.25 Multiplet 10H -(CH₂)₅-

~ 1.32 Triplet (t) 6H P-O-CH₂-CH₃

~ 0.88 Triplet (t) 3H -CH₂-CH₃

Ethoxy Group Protons: The methylene protons of the two ethoxy groups appear as a

complex signal around 4.10 ppm. This "doublet of quartets" arises from coupling to the

adjacent methyl protons (³JHH ≈ 7 Hz) and the phosphorus atom (³JHP ≈ 7 Hz).[8] The

terminal methyl protons appear as a simple triplet at approximately 1.32 ppm, integrating to

six protons.[8]

Octyl Chain Protons: The protons on the carbon alpha to the phosphorus (P-CH₂) are

deshielded and appear as a multiplet around 1.75 ppm. The large, overlapping multiplet

between 1.55 and 1.25 ppm corresponds to the central methylene groups of the octyl chain.

The terminal methyl group of the octyl chain gives rise to a characteristic triplet at

approximately 0.88 ppm.

¹³C NMR Spectroscopy
Carbon NMR provides a count of unique carbon environments and reveals C-P coupling, which

is invaluable for definitive assignments.
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Experimental Protocol: ¹³C NMR Acquisition

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (20-50 mg/mL) may be beneficial to reduce acquisition time.

Data Acquisition: Acquire a proton-decoupled spectrum. This simplifies the spectrum to

singlets or doublets (due to C-P coupling). A longer relaxation delay (2-5 seconds) is often

necessary for the full observation of all carbon signals. For unambiguous assignment of

carbons directly bonded to phosphorus, a ¹H and ³¹P dual-decoupled experiment can be

employed, though this requires specialized hardware.[4]

Data Summary & Interpretation

Chemical Shift (δ, ppm) JCP (Hz) Assignment

~ 61.5 ~ 6.5 P-O-CH₂-CH₃

~ 31.8 -CH₂-CH₃ (Octyl)

~ 30.5 ~ 15 P-CH₂-CH₂-

~ 29.1 -(CH₂)₃-

~ 27.5 ~ 141 P-CH₂-

~ 22.6 -CH₂-CH₃ (Octyl)

~ 16.5 ~ 6.0 P-O-CH₂-CH₃

~ 14.1 -CH₂-CH₃ (Octyl)

Key Feature - C-P Coupling: The most defining feature is the splitting of carbon signals due

to coupling with the phosphorus nucleus. The magnitude of the coupling constant (JCP) is

distance-dependent. The carbon directly attached to the phosphorus (P-CH₂) exhibits a large

one-bond coupling constant (¹JCP) of approximately 141 Hz.[4] Carbons two (²JCP) and

three (³JCP) bonds away show progressively smaller couplings.[4] This pattern is a definitive

validation of the phosphonate structure.

³¹P NMR Spectroscopy
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Phosphorus-31 NMR is a highly specific technique for analyzing organophosphorus

compounds, providing information on the electronic environment of the phosphorus atom.

Experimental Protocol: ³¹P NMR Acquisition

Sample Preparation: The same sample used for ¹H NMR is suitable.

Data Acquisition: Acquire a proton-decoupled spectrum. This results in a single sharp signal

for diethyl 1-octylphosphonate.

Referencing: The chemical shift must be referenced to an external standard, which is

universally 85% phosphoric acid (H₃PO₄) at δ 0.0 ppm.[6][7]

Data Summary & Interpretation

Chemical Shift (δ, ppm) Assignment

~ 30-32 Diethyl alkylphosphonate

Chemical Shift: Diethyl alkylphosphonates typically resonate in the range of 30-33 ppm.[6]

The specific chemical shift for diethyl 1-octylphosphonate is expected in this region. The

inductive effect of the electron-donating octyl group influences this shift.[6] A single peak in

this region is a strong indicator of sample purity with respect to other phosphorus-containing

species.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on

their vibrational frequencies.

Experimental Protocol: ATR-IR

Sample Preparation: Place a single drop of neat diethyl 1-octylphosphonate directly onto

the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background

spectrum of the clean, empty ATR crystal should be recorded first and automatically
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subtracted from the sample spectrum.

Data Summary & Interpretation

Wavenumber (cm⁻¹) Intensity Assignment

~ 2950-2850 Strong C-H (Alkyl) Stretching

~ 1250 Strong P=O (Phosphoryl) Stretching

~ 1050-1020 Strong P-O-C (Alkyl) Stretching

Phosphoryl Group (P=O): The most characteristic absorption is the intense band around

1250 cm⁻¹, which is indicative of the P=O double bond stretch.[7]

P-O-C Linkage: A second strong, broad absorption in the 1050-1020 cm⁻¹ region

corresponds to the stretching vibrations of the P-O-C linkages of the ethoxy groups.[7]

Alkyl C-H Bonds: Strong bands in the 2950-2850 cm⁻¹ region confirm the presence of the

numerous C-H bonds in the octyl and ethyl chains.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural

information based on its fragmentation pattern.

Experimental Protocol: GC-MS

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile

organic solvent like dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with

an Electron Ionization (EI) source.

Data Acquisition: Inject the sample into the GC. The compound will be separated from any

impurities and then enter the MS source, where it is ionized and fragmented. The mass

analyzer will separate the ions based on their mass-to-charge ratio (m/z).
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Data Summary & Fragmentation Analysis

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 250, corresponding to the

molecular weight of the compound (C₁₂H₂₇O₃P).[2]

Major Fragments: Common fragmentation pathways for diethyl alkylphosphonates involve

cleavages at the P-O and P-C bonds. Key expected fragments include:

m/z 138: [M - C₈H₁₆]⁺, loss of octene via a McLafferty-type rearrangement.

m/z 137: [HP(O)(OC₂H₅)₂]⁺, the diethyl phosphonate core.

m/z 109: [HP(O)(OH)(OC₂H₅)]⁺, loss of an ethylene molecule from m/z 137.

m/z 81: [HP(O)(OH)₂]⁺, loss of a second ethylene molecule.

[C₁₂H₂₇O₃P]⁺˙
m/z = 250

[C₄H₁₀O₃P]⁺˙
m/z = 138

- C₈H₁₆ (Octene)

[C₄H₁₁O₃P]⁺
m/z = 137

- C₈H₁₇• (Octyl radical)

[C₂H₇O₃P]⁺
m/z = 109

- C₂H₄ (Ethene)

[H₃O₃P]⁺
m/z = 81

- C₂H₄ (Ethene)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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